

BAL-30072: A Technical Guide to its Siderophore-Mediated Mechanism of Action

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Compound of Interest

Compound Name: BAL-30072

Cat. No.: B605906

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Introduction

BAL-30072 is a novel monosulfactam antibiotic distinguished by a dihydropyridone moiety that functions as a siderophore.[1][2] This unique structural feature enables **BAL-30072** to exploit bacterial iron uptake systems, facilitating its entry into Gram-negative bacteria in a "Trojan horse" fashion.[3][4] Once inside the periplasm, **BAL-30072** exerts its bactericidal activity through the inhibition of multiple penicillin-binding proteins (PBPs), leading to rapid cell lysis.[5] This dual mechanism of action allows **BAL-30072** to overcome many common resistance mechanisms, demonstrating potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative pathogens, including *Pseudomonas aeruginosa*, *Acinetobacter baumannii*, and carbapenem-resistant Enterobacteriaceae.

Core Mechanism of Action: A Two-Step Assault

The efficacy of **BAL-30072** is rooted in a two-pronged attack on bacterial physiology: facilitated uptake via siderophore pathways and subsequent disruption of cell wall synthesis.

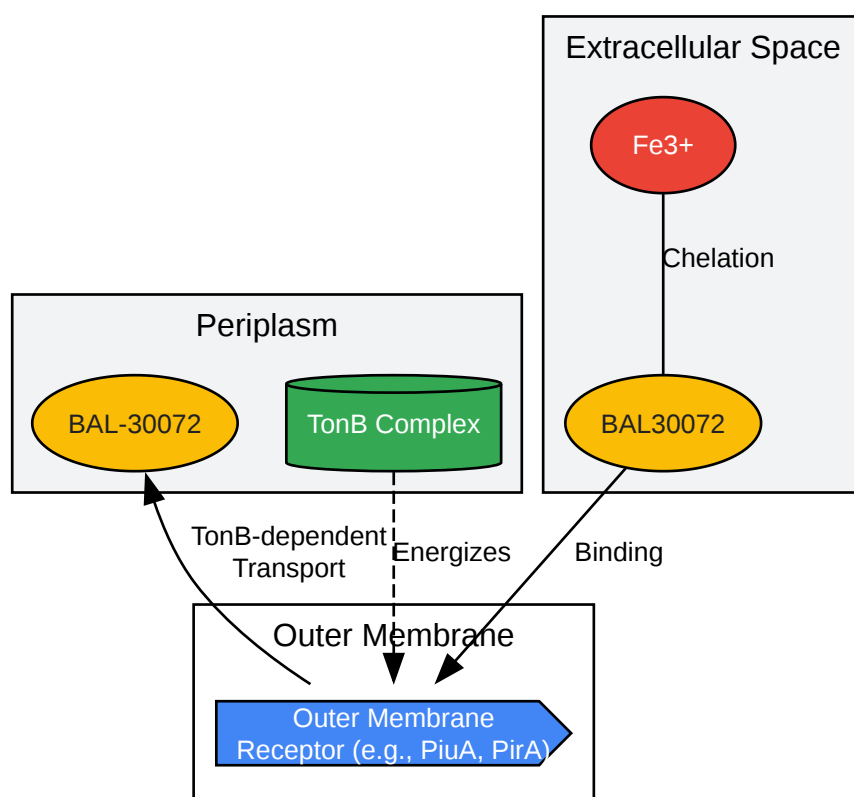
Step 1: Siderophore-Mediated Uptake

Under iron-limiting conditions, which are typical during an infection, bacteria upregulate their iron acquisition systems. **BAL-30072**, with its siderophore component, effectively mimics native siderophores, hijacking these transport systems to gain entry into the bacterial periplasm.

- *Pseudomonas aeruginosa*: In *P. aeruginosa*, the uptake of **BAL-30072** is primarily mediated by the PiuA outer membrane receptor. The expression of this receptor is, in turn, influenced by the FecIRA signaling system, which responds to the presence of ferric citrate. Upregulation of the FecIRA system can impact the expression of other TonB-dependent iron transporters, potentially influencing **BAL-30072** susceptibility.
- *Acinetobacter baumannii*: In *A. baumannii*, two TonB-dependent receptors, PiuA and PirA, have been identified as key to the antimicrobial activity of **BAL-30072**.

The following diagram illustrates the general pathway of **BAL-30072** uptake in Gram-negative bacteria.

BAL-30072 Siderophore-Mediated Uptake Pathway



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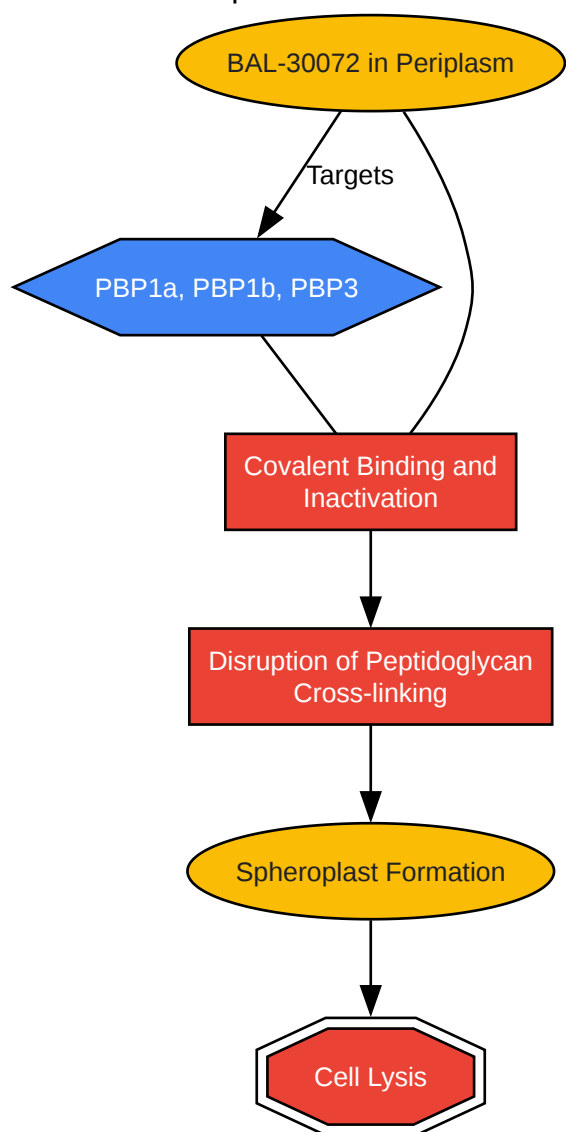
BAL-30072 hijacks bacterial iron uptake systems.

Step 2: Inhibition of Penicillin-Binding Proteins (PBPs) and Cell Lysis

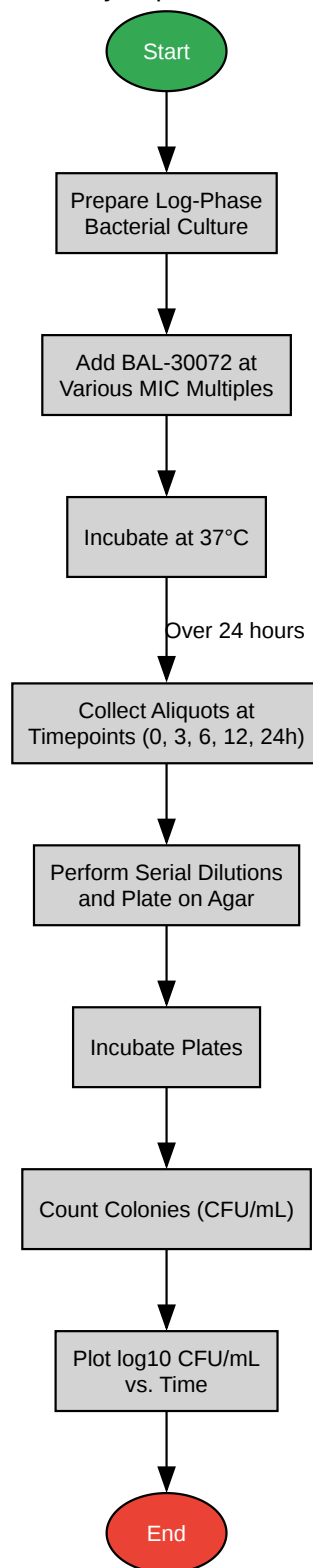
Once in the periplasm, the β -lactam core of **BAL-30072** covalently binds to and inactivates multiple essential PBPs. Unlike other monobactams such as aztreonam, which primarily target PBP3 and lead to filamentation, **BAL-30072** exhibits high affinity for PBP1a, PBP1b, and PBP3 in *Escherichia coli*. This multi-target inhibition disrupts the integrity of the peptidoglycan cell wall, leading to the formation of spheroplasts and rapid bacteriolysis.

The logical flow from PBP inhibition to cell lysis is depicted below.

BAL-30072 Post-Uptake Mechanism of Action



Time-Kill Assay Experimental Workflow



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